Thorin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Complexation with Metal Ions:

Thorin, also known as 2-(2-hydroxy-3,1-naphthylideneimino)-ethane-sulfonic acid, forms complexes with various metal ions. This property makes it valuable in analytical chemistry for the detection and quantification of these metal ions. The complexation process involves the formation of bonds between the functional groups of Thorin and the metal ions, leading to a change in the molecule's properties, such as color or absorption spectrum.

Applications in Spectrophotometry:

One common application of Thorin is in spectrophotometry. When Thorin complexes with certain metal ions, the complex absorbs light at specific wavelengths. By measuring the absorbance of a solution at these wavelengths, scientists can determine the concentration of the metal ion present. This technique is particularly useful for analyzing environmental samples, such as air and water, for the presence of metal pollutants.

Thorin is a chemical compound with the molecular formula and a molecular weight of approximately 576.3 g/mol . It appears as a white to dark red crystalline powder and is soluble in water, making it suitable for various laboratory applications. Thorin is primarily recognized for its role as a reagent in colorimetric determinations, particularly for thorium, where it forms colored complexes that can be quantitatively analyzed .

This color change is utilized to determine the concentration of thorium in various samples through spectrophotometric methods .

Research indicates that Thorin exhibits biological activity, particularly as an indicator in biochemical assays. It has been noted for its potential toxicity due to the presence of arsenic in its structure, which raises concerns regarding environmental and health impacts. As such, Thorin must be handled with care in laboratory settings to avoid exposure risks .

Thorin can be synthesized through several methods, typically involving the coupling of 2-naphthol derivatives with arsonic acid compounds. A common synthetic route includes:

- Preparation of Azo Compound: Reacting 2-naphthol-3,6-disulfonic acid with an arsonic compound under acidic conditions.

- Formation of Disodium Salt: Neutralizing the resulting compound to form the disodium salt of Thorin.

The exact conditions may vary depending on the desired purity and yield .

Thorin has several applications, primarily in analytical chemistry:

- Colorimetric Analysis: Used as a reagent for the determination of thorium in various samples.

- Indicator: Employed in titrimetric analyses for organic sulfur compounds.

- Biochemical Research: Utilized in proteomics and other laboratory studies due to its reactive properties .

Interaction studies involving Thorin often focus on its reactivity with metal ions, particularly thorium. These studies help elucidate the stability and characteristics of the complexes formed. Furthermore, investigations into its toxicological profile are crucial for understanding its environmental impact and safety measures required during handling .

Thorin shares structural similarities with various other compounds that contain azo or arsonic functionalities. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Arsenazo III | C₁₈H₁₅AsN₂O₇S₂ | Used for detecting trace amounts of metals like uranium. |

| Azobenzene | C₁₂H₁₀N₂ | A simple azo compound without metal-binding capabilities. |

| 2-Naphthol | C₁₁H₈O | A precursor in the synthesis of Thorin without arsenic functionality. |

Thorin's uniqueness lies in its specific application as a reagent for thorium detection and its dual functional groups (azo and sulfonate), which enhance its reactivity compared to simpler azo compounds like azobenzene .

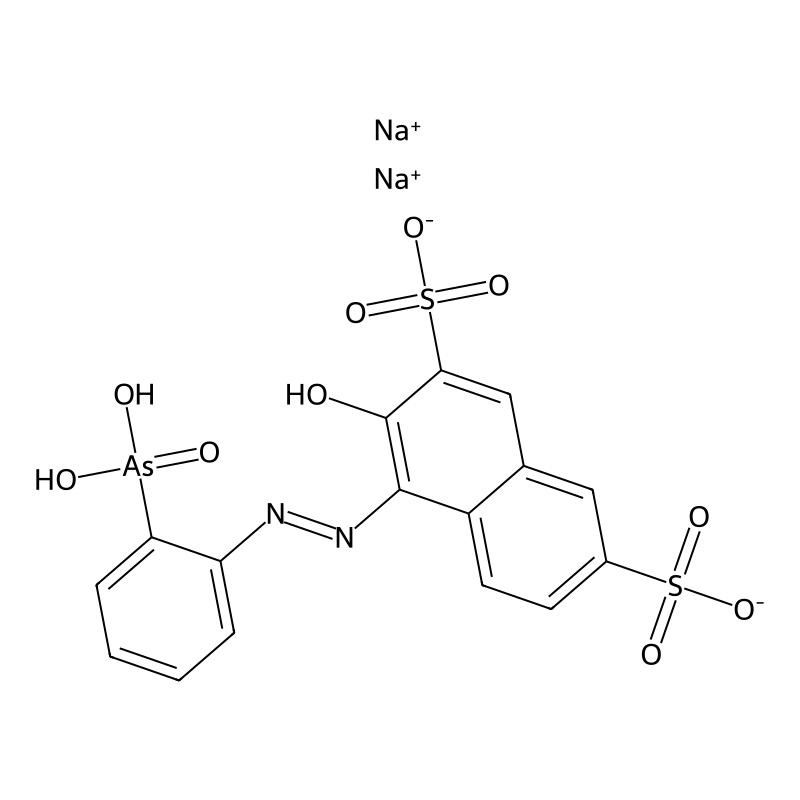

Thorin is an organometallic compound with the molecular formula C16H11AsN2Na2O10S2 and a molecular weight of 576.29 grams per mole [1] [2]. The compound exists as a disodium salt form of the parent arsonic acid derivative [13]. The systematic International Union of Pure and Applied Chemistry name for thorin is disodium 4-[2-(2-arsonophenyl)hydrazin-1-ylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonate [14]. Alternative nomenclature includes 2-(2-hydroxy-3,6-disulfo-1-naphthylazo)benzenearsonic acid disodium salt and 1-(2-arsonophenylazo)-2-naphthol-3,6-disulfonic acid disodium salt [13] [26].

The molecular structure of thorin consists of a naphthalene ring system substituted with two sulfonic acid groups at positions 2 and 7, connected through an azo linkage to a benzene ring bearing an arsonic acid functional group at the ortho position [13] [17]. The presence of two sodium cations balances the overall charge of the molecule, making it a stable ionic compound in crystalline form [1] [2].

Structural Characterization

Azo Compound Classification

Thorin belongs to the class of azo compounds, which are organic compounds characterized by the presence of the diazenyl functional group (-N=N-) connecting two aromatic ring systems [7] [8]. Azo compounds are defined as derivatives of diazene where both hydrogen atoms are substituted by hydrocarbyl groups [7]. The azo group in thorin provides the characteristic chromophoric properties responsible for its intense coloration and spectroscopic behavior [9].

The azo linkage in thorin exhibits the typical structural features of aromatic azo compounds, including planarity and conjugation with the adjacent aromatic systems [7]. This structural arrangement allows for extensive pi-electron delocalization across the entire molecular framework, contributing to the compound's stability and optical properties [9].

Functional Groups and Binding Sites

Thorin contains multiple functional groups that contribute to its chemical reactivity and coordination behavior [13] . The primary functional groups include:

The arsonic acid group (-AsO(OH)2) located on the benzene ring provides two hydroxyl groups capable of proton dissociation and metal coordination [27]. This group serves as a key binding site for metal ion complexation reactions [18].

Two sulfonic acid groups (-SO3H) positioned at the 2 and 7 positions of the naphthalene ring system contribute additional acidic protons and coordination sites [13] [15]. These groups exist as sodium salts in the crystalline form, providing ionic character to the molecule [1] [17].

The hydroxyl group (-OH) attached to the naphthalene ring at position 3 (adjacent to the azo linkage) participates in tautomeric equilibria and metal coordination [13] [14]. This phenolic hydroxyl group can undergo deprotonation under basic conditions [12].

The azo nitrogen atoms (-N=N-) possess lone pairs of electrons that can participate in coordination bonding with metal centers, though their involvement is typically secondary to the other functional groups [28].

Physical Properties

Appearance and Crystalline Characteristics

Thorin appears as a crystalline powder ranging in color from orange to brown to dark red [1] [12] [17]. The compound forms well-defined crystals when isolated from aqueous solutions [15] [23]. The crystalline structure exhibits typical ionic salt characteristics due to the presence of sodium cations balancing the anionic organic framework [24].

The compound demonstrates good crystallization properties, forming stable crystal structures that can be maintained under normal laboratory storage conditions [12] [17]. The crystalline form contributes to the compound's stability and handling characteristics in analytical applications [15].

Melting Point (>300°C) and Thermal Stability

Thorin exhibits exceptional thermal stability with a melting point exceeding 300 degrees Celsius [1] [12] [17]. This high melting point reflects the strong ionic interactions between the sodium cations and the multiply charged organic anion, as well as the stability of the aromatic ring systems [19].

The thermal stability of thorin makes it suitable for applications requiring elevated temperatures, though prolonged heating may lead to decomposition of the organic framework [19]. The compound maintains its structural integrity under normal analytical conditions, contributing to its reliability as a chemical reagent [12].

Bulk Density (700 kg/m³)

The bulk density of thorin is reported as 700 kilograms per cubic meter [1] [17] [26]. This density value reflects the packing efficiency of the crystalline material and is consistent with the molecular weight and crystal structure of the compound [24].

The relatively high bulk density compared to many organic compounds can be attributed to the presence of the heavy arsenic atom and the ionic nature of the sodium salt form [1]. This physical property is important for accurate measurement and handling of the compound in analytical procedures [17].

Spectroscopic Properties

UV-Visible Absorption Characteristics (λmax 480-490 nm)

Thorin exhibits characteristic ultraviolet-visible absorption with a maximum absorption wavelength (λmax) in the range of 480-490 nanometers when measured in propan-2-ol [1] [12] [17]. This absorption maximum falls within the visible light spectrum, corresponding to the blue-green region and accounting for the compound's orange to red coloration [4].

The absorption characteristics of thorin can be modified upon complexation with metal ions, leading to shifts in the absorption maximum and changes in extinction coefficients [4] . These spectral changes form the basis for the analytical applications of thorin in colorimetric determinations [4].

| Property | Value | Solvent | Reference |

|---|---|---|---|

| λmax | 480-490 nm | Propan-2-ol | [1] [12] [17] |

| λmax | 481-489 nm | Water | [12] |

| Specific Extinction | >200 (1% per 1cm) | Water | [12] |

Chromophore Structure-Property Relationships

The chromophoric properties of thorin arise from the extended conjugated system formed by the azo linkage connecting the naphthalene and benzene ring systems [20] [25]. The azo group serves as the primary chromophore, with its electronic transitions responsible for the visible light absorption [7] [25].

The structure-property relationships in thorin demonstrate how the electron-donating and electron-withdrawing substituents affect the absorption characteristics [20]. The sulfonic acid groups act as electron-withdrawing substituents, while the hydroxyl group provides electron-donating character, resulting in a balanced electronic system that determines the specific absorption wavelength [9] [25].

The conjugated polyene-like character of the azo chromophore, extended through the aromatic ring systems, determines both the light absorption properties and the photochemical behavior of the molecule [25]. The arsonic acid substituent introduces additional electronic effects that fine-tune the spectroscopic properties [20].

Solution Properties

Solubility Profile

Thorin demonstrates excellent solubility in water, forming clear red solutions at concentrations up to 10 milligrams per milliliter [1] [12]. The high water solubility is attributed to the ionic nature of the compound, with the sodium cations and anionic functional groups facilitating dissolution through ion-dipole interactions with water molecules [17].

The compound's solubility characteristics make it particularly suitable for aqueous analytical procedures, where complete dissolution is essential for accurate measurements [12] [15]. The solubility remains stable across a range of temperatures commonly used in analytical chemistry [17].

pH Behavior (pH 6.1 in Aqueous Solution)

Aqueous solutions of thorin exhibit a pH of 6.1 when prepared at a concentration of 10 grams per liter at 20 degrees Celsius [1] [12] [17]. This slightly acidic pH reflects the presence of partially dissociated acidic functional groups, despite the compound existing as a sodium salt [26].

The pH behavior of thorin solutions is influenced by the equilibrium between the various acidic functional groups and their degree of ionization [11]. The arsonic acid and remaining sulfonic acid protons contribute to the overall acidity of the solution [27] [30].

pKa Values (pK1:3.7; pK2:8.3; pK3:11.8)

Thorin exhibits three distinct dissociation constants reflecting the stepwise deprotonation of its acidic functional groups [1]. The pKa values are pK1: 3.7, pK2: 8.3, and pK3: 11.8, measured at 25 degrees Celsius [1] [12].

| Dissociation Step | pKa Value | Temperature | Functional Group |

|---|---|---|---|

| pK1 | 3.7 | 25°C | Arsonic acid (first proton) |

| pK2 | 8.3 | 25°C | Arsonic acid (second proton) |

| pK3 | 11.8 | 25°C | Phenolic hydroxyl |

The first dissociation constant (pK1 = 3.7) corresponds to the most acidic proton, likely from the arsonic acid functional group [11] [27]. The second dissociation (pK2 = 8.3) represents the loss of the second arsonic acid proton, while the third dissociation (pK3 = 11.8) involves the phenolic hydroxyl group on the naphthalene ring [11].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (91.11%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard